molecular formula C19H22FNO3 B2529960 N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide CAS No. 1705416-44-9

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2529960
CAS No.: 1705416-44-9
M. Wt: 331.387
InChI Key: POWKTCVJMOLLIK-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of fluorine and methoxy groups attached to a phenyl ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylacetic acid and 3-methoxyphenylamine.

    Formation of Intermediate: The 2-fluorophenylacetic acid is first converted into its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amide Formation: The acid chloride is then reacted with 3-methoxyphenylamine in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but lacks the fluorine and additional methoxy group.

    2,2,2-trifluoroacetamide: Contains trifluoromethyl group instead of fluorophenyl and methoxy groups.

Uniqueness

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-19(24-3,16-9-4-5-10-17(16)20)13-21-18(22)12-14-7-6-8-15(11-14)23-2/h4-11H,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWKTCVJMOLLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC(=CC=C1)OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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